![molecular formula C12H19ClN2O B1441321 4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride CAS No. 1258651-78-3](/img/structure/B1441321.png)

4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride

Overview

Description

Synthesis Analysis

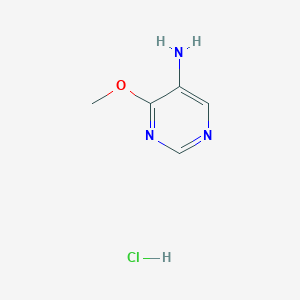

The synthesis of a similar compound, 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis

The molecular structure of 4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride is characterized by its InChI code: 1S/C11H18N2/c1-4-12-9-10-5-7-11(8-6-10)13(2)3/h5-8,12H,4,9H2,1-3H3 .Scientific Research Applications

Pharmaceutical Chemistry

Synthesis of Ion-Associate Complexes: This compound is used in the synthesis of ion-associate complexes, which are crucial for understanding the interactions between bioactive molecules and receptors . These complexes are characterized by various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry.

Antibacterial Studies

Development of Antibacterial Agents: The antibacterial activity of the synthesized ion-associate complexes involving 4-[(ethylamino)methyl]-N,N-dimethylbenzamide hydrochloride is examined, providing insights into its potential use as an antibacterial agent .

Computational Chemistry

Density Functional Theory (DFT) Analysis: The electronic characteristics of the complex configurations are computed using DFT, which helps in predicting the behavior and properties of the compound in various states .

Material Science

Characterization of Solid Complexes: The compound is used to form solid complexes whose properties are determined by spectroscopic methods, aiding in the development of new materials with specific desired properties .

Organic Synthesis

Green Chemistry Applications: It serves as a reagent in green chemistry applications, where reactions are carried out at room temperature in deionized water, minimizing environmental impact .

Analytical Chemistry

Spectroscopic Characterization: The compound’s structure is characterized using FT-IR and NMR spectroscopy, which is essential for the identification and analysis of chemical substances .

Molecular Electronics

Frontier Molecular Orbitals Study: The study of HOMO and LUMO frontier molecular orbitals using the compound can provide valuable information for the design of molecular electronic devices .

Photophysics

UV-Vis Spectroscopy Analysis: The UV absorption peaks of the compound’s complex configurations are analyzed, which is important for understanding the photophysical properties of chemical substances .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in medical and dental procedures, given its local anesthetic properties. Additionally, research into its synthesis, molecular structure, and physical and chemical properties could provide valuable insights .

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties, suggesting potential targets could be enzymes involved in inflammation, such as cyclooxygenase (cox) enzymes .

Mode of Action

Compounds with similar structures have been shown to inhibit cox enzymes, which play a key role in the inflammatory response .

Biochemical Pathways

Based on the anti-inflammatory properties of similar compounds, it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that the compound may reduce inflammation at the molecular and cellular levels .

properties

IUPAC Name |

4-(ethylaminomethyl)-N,N-dimethylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-4-13-9-10-5-7-11(8-6-10)12(15)14(2)3;/h5-8,13H,4,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBSIKPJEDMMTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)C(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258651-78-3 | |

| Record name | Benzamide, 4-[(ethylamino)methyl]-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[5-(Tert-butoxycarbonylaminomethyl)-[1,3,4]oxadiazol-2-YL]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1441243.png)

![2-Tert-butyloxycarbonylaminomethyl-5-(4-tert-butylphenyl)-[1,3,4]oxadiazole](/img/structure/B1441245.png)

![8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1441253.png)

![5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1441254.png)

![Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate](/img/structure/B1441258.png)